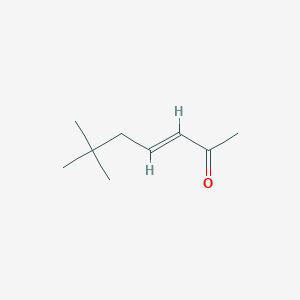

6,6-Dimethylhept-3-en-2-one

Description

Properties

Molecular Formula |

C9H16O |

|---|---|

Molecular Weight |

140.22 g/mol |

IUPAC Name |

(E)-6,6-dimethylhept-3-en-2-one |

InChI |

InChI=1S/C9H16O/c1-8(10)6-5-7-9(2,3)4/h5-6H,7H2,1-4H3/b6-5+ |

InChI Key |

ODIWAYIMVVHHLK-AATRIKPKSA-N |

Isomeric SMILES |

CC(=O)/C=C/CC(C)(C)C |

Canonical SMILES |

CC(=O)C=CCC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Organometallic Acetylide Formation

The synthesis of structurally related compounds, such as 6,6-dimethylhept-1-en-4-yn-3-ol, provides a foundational framework for constructing the carbon skeleton of 6,6-dimethylhept-3-en-2-one. In US20020016517A1, t-butylacetylene is reacted with a proton-extracting agent (e.g., organometallic compounds or metallic lithium) to generate a t-butylacetylide intermediate. This acetylide undergoes nucleophilic addition to acrolein at temperatures between −40°C and +20°C, yielding an alcohol precursor.

For this compound, this approach could be modified by substituting acrolein with a ketone-bearing electrophile. For example, reacting t-butylacetylide with methyl vinyl ketone (3-buten-2-one) under controlled conditions may yield a tertiary alcohol, which could subsequently be oxidized to the target ketone. The reaction sequence would involve:

Temperature and Solvent Optimization

The patent emphasizes the importance of low temperatures (−40°C to 0°C) during acetylide-aldehyde coupling to prevent polymerization of unsaturated electrophiles. For ketone-based electrophiles, higher temperatures (0–20°C) may be permissible due to reduced reactivity, enabling the use of conventional reactor systems without cryogenic equipment.

Catalytic Hydrogenation-Dehydrogenation Sequences

Saturation of Triple Bonds

The synthesis of 1-chloro-6,6-dimethyl-2-heptene-4-alkyne (CN105016966A) involves halogenation and elimination steps to install unsaturation. Applying similar logic, this compound could be derived from a fully saturated precursor via selective dehydrogenation. For example:

-

Hydrogenation of 6,6-dimethylhept-3-yn-2-one :

Catalytic hydrogenation (Pd/C, H₂) of the triple bond at position 3 would yield this compound. -

Regioselectivity control :

Lindlar’s catalyst could ensure cis-addition, while homogeneous catalysts like Wilkinson’s catalyst might favor trans-configurations.

Dehydrogenation of Saturated Ketones

Starting from 6,6-dimethylheptan-2-one, dehydrogenation using catalysts such as selenium dioxide or metal oxides (e.g., Cr₂O₃/Al₂O₃) at elevated temperatures (200–300°C) could introduce the double bond at position 3. This method mirrors industrial processes for α,β-unsaturated ketone production.

Oxidation of Allylic Alcohols

Alcohol Precursor Synthesis

The preparation of 6,6-dimethylhept-3-en-2-ol could follow Grignard or organometallic addition to α,β-unsaturated ketones. For instance:

-

Grignard addition to methyl vinyl ketone :

-

Subsequent alkylation :

Introducing a second methyl group via alkylation or conjugate addition.

Oxidation to Ketone

Oxidation of the secondary alcohol using Jones reagent (CrO₃/H₂SO₄) or pyridinium chlorochromate (PCC) would yield the target ketone. PCC is preferred for its mild conditions, preventing over-oxidation of the double bond.

Claisen and Aldol Condensations

Cross-Aldol Condensation

A cross-aldol reaction between pentan-2-one (methyl propyl ketone) and butyraldehyde could generate the α,β-unsaturated ketone backbone. Base-catalyzed conditions (NaOH/EtOH) facilitate enolate formation, followed by dehydration:

Methylation Strategies

Introducing methyl groups at position 6 would require subsequent alkylation steps. For example, using methyl iodide and a strong base (LDA) to deprotonate the γ-position of the ketone, followed by quenching with methyl iodide.

Industrial-Scale Considerations

Catalytic Hydroformylation

Large-scale production could adapt hydroformylation techniques used for 2,6-dimethylheptan-3-one synthesis. Propene and syngas (CO/H₂) react over a cobalt or rhodium catalyst to form aldehydes, which are oxidized to ketones. Modifying feedstock to include pre-installed methyl groups could streamline the process.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethylhept-3-en-2-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The double bond in the compound allows for electrophilic addition reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Reagents like halogens or hydrogen halides can be used for addition reactions.

Major Products Formed:

Oxidation: Carboxylic acids or ketones.

Reduction: Alcohols.

Substitution: Halogenated compounds.

Scientific Research Applications

6,6-Dimethylhept-3-en-2-one has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Biology: The compound is studied for its potential biological activities and interactions with enzymes.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It is used in the production of fragrances and flavoring agents due to its unique odor profile.

Mechanism of Action

The mechanism of action of 6,6-Dimethylhept-3-en-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through pathways that involve the modification of enzyme activity or receptor binding. Detailed studies on its molecular targets and pathways are still ongoing .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

(3E)-6-Methyl-6-(5-methylfuran-2-yl)hept-3-en-2-one

- Molecular Formula : C₁₄H₁₈O₂ (MW: 218.29 g/mol)

- Key Differences : Replaces one methyl group with a 5-methylfuran-2-yl substituent.

- Implications: Increased polarity due to the furan oxygen, enhancing solubility in polar solvents.

6-Methylionone

Positional Isomerism and Substituent Effects

2,6-Dimethyl-6-nitrosohept-2-en-4-one

- CAS : 22963-72-0

- Molecular Formula: C₉H₁₅NO₂ (MW: 185.22 g/mol)

- Key Differences : Features a nitroso group at position 6 and a double bond at position 2.

- Implications :

6,6-Dimethylhept-2-ene

Comparative Data Table

Q & A

Q. How can this compound be integrated into supramolecular systems for catalytic applications?

- Methodological Answer : Functionalize the compound with host-guest binding motifs (e.g., crown ethers). Study encapsulation efficiency via isothermal titration calorimetry (ITC) and NMR titration. Test catalytic activity in asymmetric reactions (e.g., Diels-Alder) and compare turnover numbers (TON) with unmodified catalysts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.